Terameprocol
Übersicht
Beschreibung
Terameprocol, also known as EM-1421, is a semi-synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and a transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities . It has been investigated for the treatment of Brain and Central Nervous System Tumors .
Synthesis Analysis
Terameprocol is a synthetic derivative of NDGA, a non-selective lipoxygenase inhibitor . It is synthesized from nordihydroguaiaretic acid (NDGA) through a process of tetra-methylation .
Molecular Structure Analysis
Terameprocol has a molecular formula of C22H30O4 and an average molecular weight of 358.47 g/mol . It belongs to the class of organic compounds known as dibenzylbutane lignans, which are lignan compounds containing a 2,3-dibenzylbutane moiety .
Chemical Reactions Analysis
Terameprocol inhibits Sp1 transcription factor binding at the HIV long terminal repeat promoter and at the α-ICP4 promoter, a gene essential for HSV replication, with IC50 values of 11 and 43.5 μM respectively .
Physical And Chemical Properties Analysis
Terameprocol is a white to off-white powder that is soluble in DMSO at a concentration greater than or equal to 10 mg/mL . It has an elemental analysis of C, 73.71; H, 8.44; O, 17.85 .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Terameprocol has been shown to inhibit the expression of survivin, a protein that inhibits apoptosis, in cancer cells such as HCC2429 and H460 in both time- and dose-dependent manners, suggesting its potential use in cancer therapy .
Combination Therapy
Research indicates that combining Terameprocol with an mTOR inhibitor like everolimus may have enhanced antiproliferative effects in endometrial cancer, pointing towards its application in combination therapy regimens .
Anti-Inflammatory Activity
Terameprocol has also been reported to display anti-inflammatory activity, which could be beneficial in the treatment of diseases characterized by inflammation .
Wirkmechanismus
Target of Action
Terameprocol, a synthetic derivative of NDGA, primarily targets the transcription factor Specificity Protein 1 (Sp1) . Sp1 is a crucial regulator of genes involved in cell cycle progression and apoptosis, such as Survivin and Cyclin-dependent kinase 1 (Cdk1) . These proteins play a significant role in cell proliferation and survival, making them key targets in cancer treatment.
Mode of Action
Terameprocol acts by selectively inhibiting Sp1-regulated proteins . It binds to the consensus site of Sp1, thereby inhibiting the Sp1-mediated transcription of Survivin and Cdk1 . This inhibition disrupts cell cycle progression and triggers apoptosis, leading to the suppression of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Terameprocol is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in cancers, leading to uncontrolled cell proliferation. By inhibiting Sp1-regulated proteins, Terameprocol potentially disrupts this pathway, thereby inhibiting the cell cycle, triggering apoptosis, and decreasing angiogenesis .
Result of Action
The molecular and cellular effects of Terameprocol’s action include a decrease in Survivin transcription and protein expression . Terameprocol was found to induce increased radiosensitization in certain cancer cell lines .
Action Environment
The efficacy of Terameprocol can be influenced by environmental factors such as radiation therapy. Studies have shown that Terameprocol significantly enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy . This suggests that the therapeutic efficacy of Terameprocol may be enhanced in a radiotherapeutic environment.
Safety and Hazards
Zukünftige Richtungen
Terameprocol has shown promise in clinical trials. A Phase I study defined the toxicity of Terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that Terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas . Another Phase I study of Terameprocol in patients with advanced leukemias showed that it can be safely administered to advanced leukemia patients, sufficient drug exposure was obtained, and clinical activity and biomarker modulation were observed . Currently, a Phase I clinical study of a new formulation of Terameprocol administered orally in soft gelatin capsules in patients with High Grade Glioma (Brain Cancer) is ongoing .
Eigenschaften
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terameprocol | |
CAS RN |
24150-24-1 | |
Record name | Terameprocol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terameprocol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 24150-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAMEPROCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.